Isonicotyl thiosemicarbazone
Description
Isonicotyl thiosemicarbazone is a chemical compound with the molecular formula C7H8N4OS . It is a type of thiosemicarbazone, an organosulfur compound that is usually produced by condensation of a thiosemicarbazide with an aldehyde or ketone .
Synthesis Analysis
Thiosemicarbazones are usually synthesized by the addition-elimination reaction of thiosemicarbazide with acetone or aldehydes . The synthesis of thiosemicarbazones can be conducted in situ with common halogen bond donors .Molecular Structure Analysis
The molecular structure of Isonicotyl thiosemicarbazone consists of 21 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 N hydrazine, and 1 Pyridine .Chemical Reactions Analysis
Thiosemicarbazones are usually produced by condensation of a thiosemicarbazide with an aldehyde or ketone . The reactions result in the characterization of new cocrystals showcasing halogen bonding .Physical And Chemical Properties Analysis
Thiosemicarbazone derivatives have a global electronic absorption transition energy of about 3.351 eV . They have a wide range of physical and electrochemical properties such as potentiometric sensor against many metals .Safety And Hazards
Future Directions
Thiosemicarbazones have been the subject of many studies in recent years due to their biological activities and pharmacological properties . They show activity against various diseases such as tuberculosis, leprosy, cancer, bacterial and viral infections, psoriasis, rheumatoid arthritis, and malaria . Future research may focus on the development of new thiosemicarbazone derivatives with high efficacy and low side effects .
properties
IUPAC Name |
(pyridine-4-carbonylamino)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c8-7(13)11-10-6(12)5-1-3-9-4-2-5/h1-4H,(H,10,12)(H3,8,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVGIABASNIWKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162585 | |
Record name | Isonicotyl thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isonicotyl thiosemicarbazone | |
CAS RN |
14397-24-1 | |
Record name | Isonicotyl thiosemicarbazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014397241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC14593 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14593 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isonicotyl thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISONICOTYL THIOSEMICARBAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB49X70V53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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